The synthesis of lactacin F involves several steps, primarily focusing on the extraction and purification from the culture supernatant of Lactobacillus johnsonii. The initial step in the purification process typically involves ammonium sulfate precipitation, where the culture supernatant is subjected to varying concentrations of ammonium sulfate to precipitate proteins selectively. Following this, techniques such as gel filtration chromatography and high-performance liquid chromatography are employed to isolate lactacin F with high specificity and activity .
Technical details include:
Lactacin F's molecular structure has been characterized through various analytical techniques. It consists of a peptide chain that is approximately 56 amino acids long, with a notable N-terminal arginine residue. The structural gene for lactacin F is located within a small operon that includes additional open reading frames essential for its expression and activity .
Key structural data include:
Lactacin F engages in specific chemical interactions that contribute to its antimicrobial properties. The primary reaction mechanism involves the disruption of target bacterial cell membranes, leading to cell lysis. This action is facilitated by lactacin F's ability to form pores in the membranes of susceptible bacteria.
Technical details regarding reactions include:
The mechanism of action of lactacin F primarily revolves around its interaction with bacterial membranes. Upon contact with susceptible bacteria, lactacin F binds to the membrane, leading to pore formation that disrupts membrane integrity. This results in ion imbalance and eventual cell death.
Data supporting this mechanism include:
Lactacin F exhibits several notable physical and chemical properties:
Relevant analyses have shown that lactacin F can be lyophilized without loss of activity, making it suitable for various applications in food technology and medicine.
Lactacin F has significant potential applications in both food preservation and medical fields:
Lactacin F is a class II, non-lantibiotic, heat-stable bacteriocin produced by Lactobacillus johnsonii VPI11088. Its biosynthesis is governed by a compact operon encoding structural, accessory, and regulatory elements.
The core structural components of lactacin F are encoded by two adjacent genes:
Table 1: Structural Genes of the Lactacin F Operon
Gene | Encoded Product | Function | Key Features |
---|---|---|---|
lafA | Prepeptide (75 aa) | Structural component | Gly-Gly motif at positions -1, -2; conserved N/C termini |
lafX | Peptide (69 aa) | Co-peptide | No independent activity; essential for bactericidal function |
The operon includes critical accessory genes ensuring self-protection and membrane integration:
Table 2: Accessory Genes in the Lactacin F Operon
Gene | Function | Mechanism | Experimental Evidence |
---|---|---|---|
lafI | Immunity factor | Blocks pore formation | Disruption abolishes immunity; heterologous expression confers resistance |
(none) | (No additional accessory genes) | — | — |
The lactacin F operon is transcribed from a single promoter upstream of lafA:
Lactacin F shares organizational and functional motifs with other bacteriocins, highlighting evolutionary conservation.
The lactacin F operon parallels other class II bacteriocin gene clusters:
Table 3: Operon Comparison of Lactacin F and Related Bacteriocins
Bacteriocin | Host Organism | Operon Structure | Shared Features |
---|---|---|---|
Lactacin F | L. johnsonii | lafA–lafX–lafI | Two-peptide system; transmembrane immunity protein |
Lactococcin M | Lactococcus lactis | lcnM1–lcnM2–imnM | Identical gene arrangement; similar transmembrane segments |
Plantaricin EF* | L. plantarum | plnE–plnF–plnI | Two-peptide system; distinct regulatory genes |
*Plantaricin EF included for structural contrast; note divergent regulation.
The N-terminal processing motifs of bacteriocin precursors reveal deep evolutionary conservation:
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